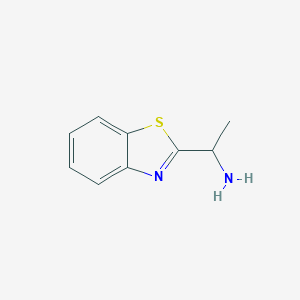

1-Benzothiazol-2-yl-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVJOKQWUUSEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458666 | |

| Record name | 1-Benzothiazol-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177407-14-6 | |

| Record name | 1-Benzothiazol-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Benzothiazol-2-yl-ethylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-Benzothiazol-2-yl-ethylamine hydrochloride, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing with the commercially available benzothiazole. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and key reaction mechanisms.

Overview of the Synthetic Pathway

The synthesis of this compound hydrochloride can be achieved through a four-step sequence starting from benzothiazole. The overall workflow involves the acylation of the benzothiazole ring, followed by oximation of the resulting ketone. Subsequent reduction of the oxime yields the target primary amine, which is then converted to its hydrochloride salt for improved stability and solubility.

Caption: Overall synthetic workflow for this compound hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields for steps 2 and 3 are based on typical literature values for analogous reactions and may vary.

| Step | Reactant | Product | Reagents | Solvent(s) | Yield (%) |

| 1 | Benzothiazole | 1-(1,3-Benzothiazol-2-yl)ethan-1-one | n-Butyllithium, N-Methoxy-N-methylacetamide | THF | 39 |

| 2 | 1-(1,3-Benzothiazol-2-yl)ethan-1-one | 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | ~80-90 |

| 3 | 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime | 1-(1,3-Benzothiazol-2-yl)ethan-1-amine | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | ~70-85 |

| 4 | 1-(1,3-Benzothiazol-2-yl)ethan-1-amine | This compound hydrochloride | Hydrochloric acid (in a suitable solvent) | Diethyl ether | >95 |

Experimental Protocols

Step 1: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethan-1-one (2-Acetylbenzothiazole)

This procedure follows a method involving the deprotonation of benzothiazole at the 2-position followed by acylation.

Materials and Reagents:

-

Benzothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Methoxy-N-methylacetamide

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of benzothiazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the mixture is stirred at -78 °C for 1 hour.

-

N-Methoxy-N-methylacetamide (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(1,3-Benzothiazol-2-yl)ethan-1-one as a solid.

Characterization Data (Literature):

-

Appearance: Yellow solid

-

Molecular Formula: C₉H₇NOS

-

Molecular Weight: 177.22 g/mol [1]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, 1H), 8.01 (d, 1H), 7.62-7.54 (m, 2H), 2.85 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 193.1, 166.8, 153.3, 136.7, 127.4, 126.8, 125.4, 122.0, 26.9.

-

Mass Spectrum (EI): m/z 177 (M⁺).[1]

Step 2: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime

This step involves the condensation of the ketone with hydroxylamine.

Materials and Reagents:

-

1-(1,3-Benzothiazol-2-yl)ethan-1-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

Procedure:

-

1-(1,3-Benzothiazol-2-yl)ethan-1-one (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) are added to the solution.

-

The reaction mixture is heated to reflux for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime.

Expected Characterization:

-

Appearance: Crystalline solid.

-

Molecular Formula: C₉H₈N₂OS

-

Molecular Weight: 192.24 g/mol

-

IR (KBr, cm⁻¹): Appearance of a broad O-H stretch (~3200-3400 cm⁻¹) and a C=N stretch (~1640-1690 cm⁻¹), and disappearance of the C=O stretch of the starting ketone.

-

¹H NMR: The spectrum is expected to show the disappearance of the acetyl methyl singlet and the appearance of a new methyl singlet at a slightly different chemical shift, along with a new singlet for the oxime hydroxyl proton. A mixture of (E) and (Z) isomers may be observed.

Step 3: Synthesis of 1-(1,3-Benzothiazol-2-yl)ethan-1-amine

This step involves the reduction of the oxime to the corresponding primary amine using a strong reducing agent.

Caption: Reduction of the oxime to the primary amine.

Materials and Reagents:

-

1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Water

-

15% Sodium hydroxide solution

Procedure:

-

A suspension of LiAlH₄ (2.0 eq) in anhydrous THF is prepared in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

-

A solution of 1-(1,3-Benzothiazol-2-yl)ethan-1-one oxime (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.

-

The reaction is cooled in an ice bath and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 1-(1,3-Benzothiazol-2-yl)ethan-1-amine.

-

The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Expected Characterization:

-

Molecular Formula: C₉H₁₀N₂S[2]

-

Molecular Weight: 178.25 g/mol [2]

-

IR (KBr, cm⁻¹): Disappearance of the C=N and O-H bands of the oxime and the appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).

-

¹H NMR: The spectrum should show a quartet for the methine proton (CH-NH₂) and a doublet for the methyl group, along with signals for the aromatic protons and the amine protons.

-

¹³C NMR: The spectrum will show a signal for the new stereocenter (CH-NH₂) and the adjacent methyl group.

Step 4: Synthesis of this compound hydrochloride

This final step involves the formation of the hydrochloride salt.

Materials and Reagents:

-

1-(1,3-Benzothiazol-2-yl)ethan-1-amine

-

Anhydrous diethyl ether or other suitable solvent (e.g., isopropanol, ethyl acetate)

-

Hydrochloric acid (concentrated, or as a solution in a suitable solvent like diethyl ether or dioxane)

Procedure:

-

The free base, 1-(1,3-Benzothiazol-2-yl)ethan-1-amine, is dissolved in a minimal amount of anhydrous diethyl ether.

-

The solution is cooled in an ice bath.

-

A solution of hydrochloric acid in diethyl ether (or another suitable solvent) is added dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to give this compound hydrochloride.

Expected Characterization:

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₉H₁₁ClN₂S

-

Molecular Weight: 214.72 g/mol

-

Melting Point: The melting point should be determined and will be higher and sharper than that of the free base.

-

IR (KBr, cm⁻¹): Broad absorption in the 2400-2800 cm⁻¹ region, characteristic of an amine salt (N⁺-H stretching).

-

¹H NMR (DMSO-d₆ or D₂O): The chemical shifts of the protons adjacent to the nitrogen will be shifted downfield compared to the free base due to the presence of the ammonium salt. The NH₂ protons will appear as a broad singlet.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Detailed four-step synthesis of this compound hydrochloride.

Mechanism of Oxime Reduction

The reduction of an oxime with lithium aluminum hydride is a key transformation in this synthesis. A plausible mechanism is outlined below.

Caption: Plausible mechanism for the reduction of an oxime to a primary amine using LiAlH₄.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1-Benzothiazol-2-yl-ethylamine and Its Derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the methodologies for determining and analyzing the crystal structure of 2-substituted benzothiazole compounds.

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships, designing novel therapeutic agents, and engineering advanced materials. While a solved crystal structure for 1-Benzothiazol-2-yl-ethylamine is not currently available in public crystallographic databases, this technical guide outlines the comprehensive methodologies required for its determination and analysis. The protocols and data presentation formats described herein are based on established practices for analogous benzothiazole derivatives, providing a robust framework for researchers in the field.

I. Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives. One common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. For the title compound, a potential pathway is the condensation of 2-acetylbenzothiazole with an aminating agent, followed by reduction.

Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically. Common solvents for benzothiazole derivatives include ethanol, methanol, dimethylformamide (DMF), and various mixtures.

II. Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Experimental Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers, such as the Bruker APEXII CCD, are commonly used for this purpose[1].

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. Software packages are used for data reduction and absorption correction[1].

The overall workflow for crystal structure determination is illustrated in the following diagram:

III. Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the calculated and observed diffraction data. This is typically done by least-squares minimization. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit[1][2].

IV. Data Presentation

The results of a crystal structure analysis are presented in a standardized format, including crystallographic data tables and molecular structure diagrams. The following tables provide examples of how such data would be presented, using representative values from the crystal structures of related benzothiazole derivatives.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Example Value (from a related structure[1]) |

| Empirical formula | C₂₄H₁₈N₄S₃ |

| Formula weight | 495.66 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 6.6530(3) Å, α = 61.471(1)°b = 14.3098(6) Å, β = 88.474(2)°c = 14.5822(7) Å, γ = 79.138(1)° |

| Volume | 1194.61(9) ų |

| Z | 2 |

| Density (calculated) | 1.379 Mg/m³ |

| Absorption coefficient | 0.34 mm⁻¹ |

| F(000) | 512 |

| Crystal size | 0.15 × 0.12 × 0.10 mm³ |

| Theta range for data collection | 2.0° to 28.3° |

| Reflections collected | 4691 |

| Independent reflections | 4691 |

| Goodness-of-fit on F² | 1.08 |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.110 |

| R indices (all data) | R1 = 0.052, wR2 = 0.115 |

| Largest diff. peak and hole | 0.28 and -0.29 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical for this compound)

| Bond | Length (Å) | Angle | Degree (°) |

| S1-C2 | 1.75 | N3-C2-S1 | 115.5 |

| N3-C2 | 1.31 | C2-N3-C4 | 109.5 |

| C2-C10 | 1.48 | S1-C2-C10 | 120.0 |

| C10-C11 | 1.52 | N3-C2-C10 | 124.5 |

| C10-N12 | 1.47 | C2-C10-C11 | 110.0 |

| C2-C10-N12 | 111.0 | ||

| C11-C10-N12 | 109.0 |

V. Structural Analysis and Potential Interactions

Once the crystal structure is determined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing can be performed. This information is crucial for understanding the compound's properties and for rational drug design. For instance, the benzothiazole moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be critical for its biological activity.

The following diagram illustrates a hypothetical signaling pathway where a benzothiazole derivative might act as an inhibitor, a common application for this class of compounds.

The determination of the crystal structure of this compound, and other novel benzothiazole derivatives, is a critical step in advancing their application in medicine and materials science. This technical guide provides a comprehensive overview of the necessary experimental and analytical procedures. By following these established methodologies, researchers can obtain high-quality structural data that will undoubtedly pave the way for future discoveries.

References

Spectroscopic and Structural Elucidation of 1-Benzothiazol-2-yl-ethylamine: A Technical Guide

Introduction

1-Benzothiazol-2-yl-ethylamine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile biological and photophysical properties associated with the benzothiazole scaffold. Accurate structural characterization is paramount for its application and further development. This technical guide provides a detailed overview of the expected spectroscopic properties of this compound and the experimental protocols for their determination. In the absence of publicly available experimental data for this specific molecule, this guide utilizes data from closely related analogs to predict its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the known effects of the benzothiazole ring and the ethylamine substituent.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic-H | 7.20 - 8.10 | Multiplet | 4H | Protons on the benzene ring of the benzothiazole core. |

| CH | ~4.0 - 4.5 | Quartet | 1H | Methine proton adjacent to the amino group and the benzothiazole ring. |

| NH₂ | Broad singlet | 2H | Amine protons; chemical shift can vary with solvent and concentration. | |

| CH₃ | ~1.5 - 1.8 | Doublet | 3H | Methyl protons of the ethylamine side chain. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes | ||

| C=N | ~165 - 175 | Carbon of the thiazole ring double bonded to nitrogen. | ||

| Aromatic-C | ~120 - 155 | Carbons of the benzene ring. | ||

| CH | ~50 - 60 | Methine carbon of the ethylamine side chain. | ||

| CH₃ | ~20 - 25 | Methyl carbon of the ethylamine side chain. |

Table 2: Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₂S), the expected molecular weight is approximately 178.26 g/mol .

| m/z | Interpretation | Notes |

| 178 | [M]⁺ | Molecular ion peak. |

| 163 | [M - CH₃]⁺ | Loss of a methyl group. |

| 135 | [Benzothiazole]⁺ | Fragmentation leading to the benzothiazole cation. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | N-H stretch | Medium, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Medium |

| ~1600 | C=N stretch | Medium |

| 1550 - 1450 | Aromatic C=C stretch | Strong |

| ~1370 | C-N stretch | Medium |

| ~750 | C-S stretch | Medium |

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole derivatives typically exhibit absorption bands in the UV region.

| λmax (nm) | Solvent | Electronic Transition |

| ~250 - 260 | Ethanol | π → π |

| ~290 - 300 | Ethanol | π → π |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should cover the range of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should cover the range of 0-200 ppm.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph. Acquire the mass spectrum in positive ion mode.

-

EI-MS: Introduce the sample (if volatile) into the ion source. The electron energy is typically set to 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the liquid sample between two salt plates (e.g., NaCl) or cast a film on a salt plate from a solution.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Logical Process of Structural Elucidation

This diagram outlines the logical process of combining data from different spectroscopic techniques to determine the structure of an unknown molecule.

An In-depth Technical Guide to the Chemical Properties of 1-Benzothiazol-2-yl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Benzothiazol-2-yl-ethylamine, a heterocyclic amine belonging to the pharmacologically significant class of benzothiazoles. The benzothiazole scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. This document outlines the core chemical information, synthesis, and characterization of the title compound, based on established principles of benzothiazole chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from data on closely related compounds and computational predictions.

Table 1: Chemical Identity and Computed Properties

| Property | Value |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)ethan-1-amine |

| Synonyms | 2-Benzothiazoleethanamine, α-methyl- |

| CAS Number | 177407-14-6 |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.25 g/mol |

| Canonical SMILES | CC(N)C1=NC2=CC=CC=C2S1 |

| InChI Key | LXVJOKQWUUSEEO-UHFFFAOYSA-N |

| Appearance | Not reported (likely a liquid or low-melting solid) |

| Boiling Point | Not experimentally determined |

| Melting Point | Not experimentally determined |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and chlorinated solvents. |

| pKa | Not experimentally determined (The ethylamine moiety is basic) |

Synthesis of this compound

The synthesis of 2-substituted benzothiazoles is a well-established field in organic chemistry.[1] A common and effective method involves the condensation of 2-aminothiophenol with various electrophilic partners such as aldehydes, nitriles, or acid chlorides, often followed by further functional group transformations.[1][2]

A plausible synthetic route to this compound would likely involve the synthesis of a 2-acetylbenzothiazole precursor, followed by a reductive amination or a related transformation to introduce the amine group.

Step 1: Synthesis of 2-Acetylbenzothiazole

-

Reactant Preparation: Dissolve 2-aminothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Condensation: Add an equimolar amount of a pyruvic acid equivalent (e.g., pyruvic acid or an ester thereof) and a condensing agent. Alternatively, reaction with methylglyoxal can be employed.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the product. The crude 2-acetylbenzothiazole is then filtered, washed, and purified by recrystallization or column chromatography.

Step 2: Reductive Amination to form this compound

-

Reaction Setup: Dissolve the synthesized 2-acetylbenzothiazole in a suitable solvent like methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature or 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the progress of the reaction by TLC.

-

Quenching and Extraction: Carefully quench the reaction with a dilute acid. Make the solution basic with an appropriate base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography or distillation.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics and generalized protocols based on similar benzothiazole derivatives.[3]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzothiazole ring (multiplets, ~7.0-8.2 ppm).- Methine proton (CH) adjacent to the amine and benzothiazole ring (quartet).- Methyl protons (CH₃) (doublet).- Amine protons (NH₂) (broad singlet, chemical shift can vary). |

| ¹³C NMR | - Aromatic carbons of the benzothiazole ring.- Thiazole ring carbons (C=N).- Aliphatic carbons (methine and methyl). |

| FT-IR (ATR) | - N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹).- C-H stretching (aromatic and aliphatic).- C=N stretching of the thiazole ring (~1500-1600 cm⁻¹).- Aromatic C=C stretching.- C-S stretching. |

| Mass Spec (ESI) | - Protonated molecular ion [M+H]⁺ at m/z 179.06. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

Acquisition: For ¹H NMR, use a spectral width of -2 to 12 ppm and acquire 16-32 scans. For ¹³C NMR, a wider spectral width will be necessary.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.[3]

-

Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.[3]

-

Data Acquisition: Record a background spectrum of the clean ATR crystal, then record the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.[3]

-

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (around 10 µg/mL) in a suitable solvent like acetonitrile or methanol.[3]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an Electrospray Ionization (ESI) source.[3]

-

Ionization: Infuse the sample into the ESI source and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.[3]

-

Fragmentation (MS/MS): To confirm the structure, select the protonated molecular ion for collision-induced dissociation (CID) to obtain a product ion spectrum.[3]

-

Caption: A logical workflow for the structural characterization of the synthesized compound.

Biological and Pharmacological Context

The benzothiazole nucleus is a key structural motif in medicinal chemistry, and its derivatives are known to interact with various biological targets. While specific biological activities for this compound are not well-documented, the general class of compounds has shown a wide range of pharmacological effects.

-

Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer properties by mechanisms that can include the induction of cytochrome P450 enzymes, leading to the formation of reactive species that damage cancer cell DNA.

-

Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal activities.[4]

-

Enzyme Inhibition: Certain benzothiazole derivatives act as inhibitors for enzymes such as aldose reductase and phosphoinositide 3-kinase γ (PI3Kγ), which are implicated in diabetic complications and inflammatory diseases, respectively.[5]

-

Neurological Activity: The approved drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS).[4]

Caption: Common biological activities associated with the benzothiazole core structure.

Conclusion

This compound is a member of the versatile benzothiazole family of heterocyclic compounds. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and characterization based on well-established protocols for related derivatives. The diverse biological activities associated with the benzothiazole scaffold underscore the potential of this and similar compounds for further investigation in drug discovery and development programs. Further research is warranted to fully elucidate the specific chemical properties and biological activity profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzothiazol-2-yl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzothiazol-2-yl-ethylamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related benzothiazole derivatives to offer a broader understanding of its expected characteristics.

Core Physicochemical Data

The quantitative physicochemical parameters for this compound and its dihydrochloride salt are summarized below. Data for the parent compound is limited, with more information available for its salt form, which is common for improving the solubility and stability of amine-containing compounds.

| Property | Value (this compound) | Value (2-(1,3-Benzothiazol-2-yl)ethanamine dihydrochloride) | Data Source |

| Molecular Formula | C₉H₁₀N₂S | C₉H₁₂Cl₂N₂S | --INVALID-LINK-- |

| Molecular Weight | 178.25 g/mol | 251.18 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| pKa | Data not available | Data not available | |

| logP (calculated) | Data not available | Data not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water.[2] | Expected to have improved aqueous solubility compared to the free base. | General knowledge on amine salts |

| Appearance | Likely a solid or oil at room temperature. | Likely a crystalline solid. | Inferred from related compounds |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-aminothiophenol and 3-aminopropanoic acid.

Step 1: Synthesis of N-(2-mercaptophenyl)-3-aminopropanamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Reagents: To this solution, add 3-aminopropanoic acid (1 equivalent) and a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker of ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Cyclization to this compound

-

Reaction Setup: In a round-bottom flask, suspend the N-(2-mercaptophenyl)-3-aminopropanamide (1 equivalent) from Step 1 in a high-boiling point solvent like xylene.

-

Cyclization: Add a dehydrating agent, such as phosphorus pentoxide (P₂O₅), to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and carefully quench it by the slow addition of water. Neutralize the mixture with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

Representative Signaling Pathway

While no specific signaling pathway for this compound has been identified, a related benzothiazole derivative, AS601245, is known to be an inhibitor of c-Jun N-terminal kinase (JNK). The following diagram illustrates a simplified JNK signaling pathway, which represents a potential area of investigation for novel benzothiazole compounds.

Caption: Simplified JNK signaling pathway and the inhibitory action of a benzothiazole derivative.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Substituted Benzothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for 1-Benzothiazol-2-yl-ethylamine is not extensively available in current scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of structurally related 2-substituted benzothiazole derivatives, for which substantial research exists. The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2]

Introduction to the Benzothiazole Scaffold

Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring.[3][4] This core structure is a key pharmacophore in a multitude of biologically active molecules, granting them the ability to interact with a diverse range of biological targets.[2][5] Derivatives of benzothiazole have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles.[1][2][5] The biological activity of these derivatives is significantly influenced by the nature and position of substitutions on the benzothiazole ring system.[6][7]

Anticancer Mechanisms of Action

Benzothiazole derivatives have emerged as promising candidates in oncology, acting through various mechanisms to inhibit cancer cell growth and proliferation.[5]

2.1. Enzyme Inhibition

-

Tyrosine Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often overactive in cancer cells.[6][7][8] By blocking the activity of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can halt aberrant signaling that promotes cell growth and survival.[2][9]

-

Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes essential for managing DNA topology during replication and transcription.[6][7] Inhibition leads to DNA damage and ultimately triggers programmed cell death in cancer cells.

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation and survival. Certain 2-aminobenzothiazole derivatives have been designed to target and inhibit components of this pathway, such as PI3Kγ, thereby suppressing tumor growth.[1][10]

2.2. Induction of Apoptosis

A common anticancer mechanism for benzothiazole compounds is the induction of apoptosis (programmed cell death).[5][11] This can be achieved through:

-

Generation of Reactive Oxygen Species (ROS): Some derivatives can increase the intracellular levels of ROS, leading to oxidative stress and triggering the apoptotic cascade.[5][6][7]

-

Mitochondrial Membrane Disruption: Benzothiazoles have been shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[11]

-

Caspase Activation: The initiation of caspase-dependent apoptosis is another reported mechanism for certain benzothiazole derivatives.[11]

2.3. Other Anticancer Mechanisms

-

DNA Interaction: Some compounds may bind to DNA, potentially through intercalation, leading to disruption of DNA processes and cell death.[5]

-

Tubulin Inhibition: Inhibition of tubulin polymerization, which is essential for mitotic spindle formation, is another mechanism that can lead to cell cycle arrest.[5]

Antimicrobial Mechanisms of Action

The benzothiazole scaffold is also a foundation for the development of novel antimicrobial agents to combat drug resistance.[12]

3.1. Enzyme Inhibition

-

DNA Gyrase Inhibition: Benzothiazole derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[12][13]

-

Dihydropteroate Synthase (DHPS) Inhibition: Some sulfonamide-containing benzothiazoles act by inhibiting DHPS, an enzyme in the folate synthesis pathway that is essential for bacterial survival.[12]

-

Dihydroorotase Inhibition: This enzyme, involved in pyrimidine biosynthesis, has been identified as a target for some antimicrobial benzothiazole compounds.[12][13] Molecular docking studies suggest that these compounds can bind to the active site, interfering with substrate access.[13]

-

Other Enzyme Targets: Additional bacterial enzymes targeted by benzothiazole derivatives include dihydrofolate reductase and enoyl acyl carrier protein reductase.[12]

3.2. Cell Membrane Disruption

Certain benzothiazole amides have been found to exert their antibacterial effect by perturbing the bacterial cell membrane, leading to leakage of intracellular components like DNA and proteins.[13][14]

Anti-inflammatory Mechanisms of Action

2-substituted benzothiazoles have demonstrated significant anti-inflammatory properties. The primary proposed mechanisms include:

-

Cyclooxygenase (COX) Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some benzothiazole derivatives are believed to inhibit COX enzymes (specifically COX-2), which are responsible for the synthesis of inflammatory prostaglandins.[3][4][15]

-

NF-κB Pathway Inhibition: In hepatocellular carcinoma cells, benzothiazole derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB/COX-2/iNOS signaling pathway.[11] Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of many inflammatory genes.[11]

-

Bradykinin B2 Receptor Inhibition: An alternative hypothesis suggests that the anti-inflammatory effects could be mediated through the inhibition of bradykinin beta-2 receptors.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data for various benzothiazole derivatives as reported in the literature.

| Compound Class/Derivative | Target/Assay | Reported Value (IC50, MIC, etc.) | Reference |

| 2-Aminobenzothiazole Derivative 3 | CSF1R Kinase | IC50 = 1.4 nM | [9] |

| 2-Aminobenzothiazole Derivative 40 | CDK2 Kinase | IC50 = 4.29 µM | [9] |

| Dihydroxybenzoyl-2-aminobenzothiazole | Topoisomerase | IC50 = 8.2 mM | [16] |

| Trihydroxybenzoyl-2-aminobenzothiazole | Topoisomerase | IC50 = 16.9 mM | [16] |

| 2-Substituted Benzothiazole A | HepG2 cell proliferation (24h) | IC50 = 56.98 µM | [11] |

| 2-Substituted Benzothiazole B | HepG2 cell proliferation (24h) | IC50 = 59.17 µM | [11] |

| Benzothiazole-clubbed Isatin 41c | E. coli | MIC = 3.1 µg/ml | [12] |

| Benzothiazole-clubbed Isatin 41c | P. aeruginosa | MIC = 6.2 µg/ml | [12] |

| Amino-benzothiazole Schiff base 46a/46b | E. coli, P. aeruginosa | MIC = 15.62 µg/ml | [12] |

| Sulfonamide-benzothiazole 66c | P. aeruginosa, S. aureus, E. coli | MIC = 3.1–6.2 μg/ml | [12] |

| Benzothiazole Amide A07 | E. coli | MIC = 7.81 µg/ml | [14] |

| Benzothiazole Amide A07 | K. pneumoniae | MIC = 3.91 µg/ml | [14] |

| Benzothiazole Derivatives OMS5/OMS14 | A549, MCF-7 Cancer Cells | IC50 range = 22.13 to 61.03 μM | [10] |

Experimental Protocols

6.1. Synthesis of 2-Substituted Benzothiazoles (General Protocol)

The synthesis of 2-aminobenzothiazole and its derivatives often involves the cyclization of precursors.[8] A common method is the reaction of 2-aminothiophenols with various reagents like aldehydes, nitriles, or carboxylic acids.[2]

-

Objective: To synthesize a 2-substituted benzothiazole core.

-

Materials: 2-aminothiophenol, a suitable aldehyde or carboxylic acid, catalyst (e.g., acid or oxidizing agent), solvent (e.g., ethanol, DMF).

-

Procedure:

-

Dissolve 2-aminothiophenol in an appropriate solvent.

-

Add the selected aldehyde or other electrophilic reagent to the solution.

-

Add a catalyst if required. The reaction may be performed at room temperature, heated under reflux, or subjected to microwave irradiation to facilitate the reaction.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

-

Filter the solid product, wash with a suitable solvent, and dry.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure 2-substituted benzothiazole.

-

Characterize the final compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[10]

-

6.2. In Vitro Anticancer Activity (MTT Assay)

-

Objective: To determine the cytotoxic effects of benzothiazole derivatives on cancer cell lines.[11][17]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.

-

Procedure:

-

Seed cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates and allow them to adhere overnight.[11][17]

-

Treat the cells with various concentrations of the synthesized benzothiazole compounds for a specified period (e.g., 24 or 48 hours).[11]

-

After incubation, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

-

6.3. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

-

Objective: To evaluate the in vivo anti-inflammatory effect of benzothiazole derivatives.[15]

-

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response (edema). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

-

Procedure:

-

Group animals (e.g., Wistar albino rats) and administer the test compounds or a reference drug (e.g., celecoxib) orally.[15]

-

After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.[15]

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

6.4. Molecular Docking

-

Objective: To predict the binding interactions between benzothiazole derivatives and their putative protein targets in silico.[13][15][18]

-

Procedure:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., dihydroorotase, COX-2, PI3Kγ) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 2D structures of the benzothiazole derivatives using chemical drawing software (e.g., ChemDraw) and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MM2).[18]

-

Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of each ligand within the active site of the target protein. The software calculates a docking score (e.g., in kcal/mol) that estimates the binding energy.[15][18]

-

Analysis: Analyze the resulting docked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[13]

-

Visualizations

Caption: Generalized synthesis pathway for 2-substituted benzothiazoles.

Caption: Diverse mechanisms of action for the benzothiazole class of compounds.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 8. iajesm.in [iajesm.in]

- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

- 17. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]

- 18. jchr.org [jchr.org]

An In-depth Technical Guide on the Biological Activity of 2-Substituted Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-substituted benzothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Due to a lack of specific public data on "1-Benzothiazol-2-yl-ethylamine," this document will focus on the broader family of 2-substituted benzothiazoles, particularly those bearing amino functionalities, which are structurally related and extensively studied.

The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4] The versatility of the benzothiazole ring, especially at the C-2 position, allows for the synthesis of a diverse library of compounds with varied biological functions.[2]

Synthesis Strategies

The synthesis of 2-substituted benzothiazoles can be achieved through several established routes. A common and versatile method involves the condensation of 2-aminothiophenol with various electrophilic reagents such as aldehydes, carboxylic acids, or their derivatives.[5] Another widely used approach is the reaction of anilines with potassium thiocyanate in the presence of bromine to yield 2-aminobenzothiazoles, which can be further modified.[6]

Caption: General synthetic pathway for 2-substituted benzothiazoles.

Key Biological Activities and Quantitative Data

2-Substituted benzothiazole derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings and present quantitative data where available.

Numerous studies have highlighted the potent antibacterial and antifungal properties of benzothiazole derivatives.[6][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

| Compound/Derivative | Test Organism | Activity | Reference |

| N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine (3c, 3h) | Gram-positive and Gram-negative bacteria | High antibacterial activity | [6] |

| 6-thiocyanate-β-bromo-propionyl-UBT 10f | Various bacteria, fungi, and protozoa | MIC: 50 µg/mL | [9] |

| Benzothiazole amides (VH01-06) | E. coli ATCC 25923, MRSA ATCC 3359, MSSA ATCC 2592 | Limited activity at 100 µM; VH05 active against E. coli at 200 µg/mL | [10] |

| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c) | S. aureus | MIC: 0.025 mM | [11] |

The anticancer potential of benzothiazole derivatives is a significant area of research.[1][3] Some compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms include the inhibition of protein tyrosine kinases and the induction of cytochrome P450 enzymes.

| Compound/Derivative | Cell Line | Activity | Reference |

| 4-(benzothiazol-2-yl)phenylamine | Tumor cells | Induces cytochrome enzyme (CYP1A1) leading to cell death | |

| 6-(2,3-disubstituted pyridine-5-yl)-ethyl-substituted-UBTs | HCT116, MCF-7, U87MG, A549 | Antiproliferative activity | [9] |

| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1) | HeLa (cervical cancer) | IC50: 380 nM | [12] |

Several benzothiazole derivatives have demonstrated significant anti-inflammatory properties.[1]

| Compound/Derivative | Assay | Activity | Reference |

| 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives (2d, 3e) | In-vivo anti-inflammatory models | Very good activity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 2-substituted benzothiazole derivatives.

Materials:

-

Substituted aniline (0.01 mol)

-

Potassium thiocyanate (0.01 mol)

-

Glacial acetic acid

-

Bromine (0.01 mol)

-

Aqueous ammonia solution (25%)

Procedure:

-

A mixture of substituted aniline and potassium thiocyanate in glacial acetic acid is cooled and stirred.

-

Bromine is added dropwise to the solution, maintaining the temperature below 10 °C.

-

Stirring is continued for an additional 3 hours.

-

The separated hydrochloride salt is filtered and washed with acetic acid.

-

The salt is dissolved in hot water and neutralized with aqueous ammonia solution.

-

The resulting precipitate is filtered, washed with water, dried, and recrystallized to yield the N-substituted-1,3-benzothiazol-2-amine.[6]

Materials:

-

Nutrient agar medium

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Synthesized benzothiazole compounds

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Dimethylformamide (DMF)

Procedure:

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar surface with the test bacterial culture.

-

Create wells of 6 mm diameter in the agar.

-

Add a solution of the synthesized compound (e.g., 100 µg/mL in DMF) to the wells.

-

Use DMF as a negative control and a standard antibiotic as a positive control.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.[7]

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. ijrpc.com [ijrpc.com]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Benzothiazol-2-yl-ethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 1-benzothiazol-2-yl-ethylamine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial agents. This document details the synthetic pathways, presents key quantitative data in a structured format, and offers insights into their mechanism of action.

Core Synthesis Strategy

The primary route for the synthesis of this compound derivatives involves a two-step process starting from the readily available benzothiazole. The general workflow is outlined below:

The synthesis commences with the acetylation of benzothiazole to form the key intermediate, 2-acetylbenzothiazole. This is followed by a reductive amination step to yield the primary amine, 1-(benzothiazol-2-yl)ethanamine. Subsequent N-alkylation or N-arylation of this primary amine allows for the generation of a diverse library of derivatives.

Experimental Protocols

Synthesis of 2-Acetylbenzothiazole

This procedure details the synthesis of the key precursor, 2-acetylbenzothiazole, from benzothiazole.

Reaction:

In Vitro Biological Profile of 2-Aminobenzothiazole Derivatives: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide summarizes the in vitro studies of the 2-aminobenzothiazole (2-ABT) scaffold, a core structure in medicinal chemistry. It is important to note that a comprehensive search of scientific literature did not yield specific in vitro data for 1-Benzothiazol-2-yl-ethylamine. Therefore, this document focuses on the broader class of 2-aminobenzothiazole derivatives to provide a relevant and detailed overview of their biological activities, experimental protocols, and associated signaling pathways. The findings presented herein for 2-ABT derivatives may offer valuable insights into the potential activities of this compound.

Executive Summary

The 2-aminobenzothiazole (2-ABT) nucleus is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse and potent biological activities. In vitro studies have revealed that derivatives of 2-ABT exhibit significant anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides a consolidated overview of the quantitative data from these studies, detailed experimental methodologies for key assays, and visual representations of the primary signaling pathways implicated in their mechanism of action.

Quantitative In Vitro Activity of 2-Aminobenzothiazole Derivatives

The biological effects of 2-aminobenzothiazole derivatives have been quantified across various in vitro assays. The following tables summarize the cytotoxic, antimicrobial, and enzyme-inhibitory activities of selected compounds from this class.

Anticancer Cytotoxicity

2-ABT derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this activity.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Optically active thiourea derivatives of 2-aminobenzothiazole | Mouse Ehrlich Ascites Carcinoma (EAC) | 10 - 24 | [1] |

| Human Breast Cancer (MCF-7) | 15 - 30 | [1] | |

| Human Cervical Cancer (HeLa) | 33 - 48 | [1] | |

| 2-Aminobenzothiazoles with 1,3,4-oxadiazole moiety | Rat Glioma (C6) | 4.63 ± 0.85 | [2] |

| Human Lung Adenocarcinoma (A549) | 39.33 ± 4.04 | [2] | |

| 2-Aminobenzothiazole-Thiazolidinedione hybrid | Human Colon Carcinoma (HCT-116) | 7.44 | [3] |

| Human Hepatocellular Carcinoma (HepG2) | 9.99 | [3] | |

| Human Breast Cancer (MCF-7) | 8.27 | [3] | |

| Pyrimidine-based 2-aminobenzothiazole derivative (17d) | Human Hepatocellular Carcinoma (HepG2) | 0.41 ± 0.01 | [4] |

| Pyrimidine-based 2-aminobenzothiazole derivative (18) | Human Hepatocellular Carcinoma (HepG2) | 0.53 ± 0.05 | [4] |

| Pyrimidine-based 2-aminobenzothiazole derivative (13b) | Human Hepatocellular Carcinoma (HepG2) | 0.56 ± 0.03 | [4] |

Antimicrobial Activity

The antimicrobial potential of 2-ABT derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-substituted 2-aminobenzothiazole (1n, 1o) | Candida albicans | 4 - 8 | [5] |

| Candida parapsilosis | 4 - 8 | [5] | |

| Candida tropicalis | 4 - 8 | [5] | |

| 2-azidobenzothiazole (2d) | Enterococcus faecalis | 8 | [6] |

| Staphylococcus aureus | 8 | [6] | |

| Triazole derivative of 2-aminobenzothiazole | Gram (+) and Gram (-) bacteria | 3.12 | [6] |

Enzyme Inhibition

2-Aminobenzothiazole derivatives have been identified as inhibitors of various enzymes, particularly kinases involved in cancer cell signaling.

| Compound Class | Target Enzyme | IC₅₀ | Reference |

| 2-aminobenzothiazole derivative | VEGFR-2 | 0.5 µM | [2] |

| 2-aminobenzothiazole-pyrazoles | VEGFR-2 | 97 nM | [3] |

| 2-aminobenzothiazole derivative | PI3Kα | 1.03 nM | [2] |

| 2-aminobenzothiazole-Thiazolidinedione hybrid (4a) | VEGFR-2 | 91 nM | [3] |

Key Experimental Protocols

This section details the methodologies for the in vitro assays commonly used to evaluate the biological activities of 2-aminobenzothiazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Aminobenzothiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

2-Aminobenzothiazole derivative stock solution

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in the broth directly in the wells of a 96-well plate.[7]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[7]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[7]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

-

Recombinant kinase (e.g., VEGFR-2, PI3K)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

2-Aminobenzothiazole derivative

-

Microplates

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its substrate, and the 2-aminobenzothiazole derivative at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed or the remaining ATP. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many 2-aminobenzothiazole derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, particularly PI3K.[10]

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[11] Inhibition of VEGFR-2 by 2-ABT derivatives can block this process.

References

- 1. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Preliminary Screening of 1-Benzothiazol-2-yl-ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of a hypothetical preliminary screening cascade for the novel compound, 1-Benzothiazol-2-yl-ethylamine. The document outlines detailed experimental protocols for initial in-vitro assays, presents quantitative data in a structured format, and visualizes key experimental workflows and a representative signaling pathway to guide further research and development.

Introduction

Benzothiazole derivatives are a significant class of compounds in drug discovery due to their diverse biological activities.[3] The unique chemical structure of the benzothiazole ring system allows for various substitutions, leading to a broad spectrum of pharmacological effects.[3] Preliminary screening of novel derivatives, such as this compound, is a critical first step in the drug discovery process. This involves a series of in-vitro assays designed to assess the compound's potential biological activity and cytotoxic profile, guiding subsequent lead optimization.[5][6] This guide details a standardized workflow for the initial evaluation of this compound.

Experimental Protocols

A fit-for-purpose drug screening cascade is essential for rapid and informed decision-making in the early phases of drug development.[6] The following protocols describe the methodologies for the preliminary in-vitro screening of this compound.

In-Vitro Antimicrobial Susceptibility Testing

2.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Standard antibiotics (e.g., Kanamycin, Ciprofloxacin) and antifungals (e.g., Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubate the plates at the appropriate temperature and duration for each microorganism.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The results can be confirmed by reading the absorbance at 600 nm.

-

In-Vitro Cytotoxicity Assay

2.2.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[2]

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-